molecular formula C11H12N2O3 B572657 Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1335050-74-2

Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B572657
CAS No.: 1335050-74-2
M. Wt: 220.228
InChI Key: XRKPHGLYHZLMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with an ethyl ester and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base, followed by methoxylation. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate or sodium hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester moiety, using reagents like sodium methoxide or ethylamine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the core structure but lacks the ethyl ester and methoxy groups.

    Imidazo[1,2-a]pyrimidine: Similar heterocyclic structure with a pyrimidine ring instead of a pyridine ring.

    Indole Derivatives: Structurally related due to the presence of a fused heterocyclic system.

Uniqueness: Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester and methoxy groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-10(15-2)12-8-6-4-5-7-13(8)9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKPHGLYHZLMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.